Solid-State Structural Comparison: Unique Orthorhombic Crystal Packing vs. Common Triclinic Analogs
The crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline has been definitively characterized as orthorhombic, space group Pbca, with lattice parameters a=6.541(2) Å, b=8.829(2) Å, and c=5.744(1) Å at 100 K [1]. This contrasts sharply with the structurally similar but unsubstituted 3-(trifluoromethyl)aniline, which lacks the methoxy group and crystallizes in a different space group, and with 4-(trifluoromethyl)aniline, which is known to form triclinic crystals [2][3]. The presence of the methoxy group in 4-Methoxy-3-(trifluoromethyl)aniline introduces a unique network of intermolecular N—H⋯F, N—H⋯N, and C—H⋯F hydrogen bonds that dictate its distinct solid-state packing and bulk properties [1].
| Evidence Dimension | Crystal System / Space Group |
|---|---|
| Target Compound Data | Orthorhombic, Pbca, a=6.541(2) Å, b=8.829(2) Å, c=5.744(1) Å |
| Comparator Or Baseline | 3-(Trifluoromethyl)aniline (Different space group); 4-(Trifluoromethyl)aniline (Triclinic system) |
| Quantified Difference | Unique orthorhombic packing vs. common triclinic packing in non-methoxy analogs. |
| Conditions | Single-crystal X-ray diffraction at 100 K |
Why This Matters
Different crystal packing can directly affect solubility, stability, and formulation properties, making this compound a unique solid form for material science and pharmaceutical applications.
- [1] He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E, 68(Pt 2), o363. View Source
- [2] Arjunan, V., Rani, T., & Mohan, S. (2011). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1873-1883. View Source
- [3] PubChem. (n.d.). 4-(Trifluoromethyl)aniline. View Source
